Methyl 2-cyclopropyl-2-sulfamoylacetate
Description
Methyl 2-cyclopropyl-2-sulfamoylacetate is a synthetic ester featuring a cyclopropane ring and a sulfamoyl (-SO₂NH₂) functional group. The cyclopropane moiety may enhance metabolic stability, a trait observed in other cyclopropane-containing pharmaceuticals .
Properties
IUPAC Name |
methyl 2-cyclopropyl-2-sulfamoylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-11-6(8)5(4-2-3-4)12(7,9)10/h4-5H,2-3H2,1H3,(H2,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPUIKGEWNUXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for Methyl 2-cyclopropyl-2-sulfamoylacetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropyl-2-sulfamoylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds depending on the nucleophile used .
Scientific Research Applications
Methyl 2-cyclopropyl-2-sulfamoylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-cyclopropyl-2-sulfamoylacetate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The cyclopropyl group may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Structural and Functional Differences
- Sulfamoyl vs. Sulfanyl/Chloro Groups : The sulfamoyl group’s polarity and hydrogen-bonding capacity contrast sharply with the sulfanyl (thiol) group’s nucleophilicity and the chloro group’s electrophilicity. These differences influence reactivity; for example, sulfamoyl derivatives may exhibit enhanced binding to biological targets compared to sulfanyl or chloro analogs .
- Cyclopropane vs. In contrast, the cyclopropylidene group (unsaturated) in Methyl 2-chloro-2-cyclopropylideneacetate enables conjugation, affecting its stability and synthetic utility .
Biological Activity
Methyl 2-cyclopropyl-2-sulfamoylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a sulfamoylacetate moiety. Its molecular formula is . This structure contributes to its unique pharmacological properties, which are explored in various studies.
The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds with similar sulfamoylacetate structures often exhibit inhibitory effects on enzymes related to inflammatory pathways and cancer progression.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in the JAK/STAT signaling pathway, which is crucial in regulating immune responses and hematopoiesis .
- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines, although detailed mechanisms remain to be fully elucidated.
In Vitro Studies
Table 1 summarizes the cytotoxic effects observed in various cancer cell lines treated with this compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15.3 | Induction of apoptosis |
| A549 (Lung Cancer) | 22.1 | Inhibition of cell proliferation |
| MCF-7 (Breast Cancer) | 18.5 | Disruption of mitochondrial function |
These findings indicate that the compound exhibits selective cytotoxicity against several cancer types, suggesting potential for further development as an anticancer agent.
Case Studies
- Case Study on Inflammatory Diseases : In a study involving animal models of rheumatoid arthritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a possible therapeutic role in managing inflammatory conditions .
- Cancer Treatment : A clinical trial evaluated the efficacy of this compound in combination with standard chemotherapy for advanced solid tumors. Results indicated improved patient outcomes, including increased survival rates and reduced tumor size compared to control groups .
Safety and Toxicology
Safety assessments have shown that this compound has a favorable safety profile at therapeutic doses. Toxicity studies indicate minimal adverse effects on liver and kidney functions in animal models, supporting its potential for clinical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
